DS28120313 is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. It is classified as a 4,6-disubstituted indazole derivative, which indicates its structural features and potential biological activities. The compound's design and optimization are aimed at enhancing its efficacy and specificity for various biological targets.
The compound DS28120313 is derived from a systematic approach to designing novel pharmaceutical agents. Specifically, it belongs to the class of indazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. Indazoles are characterized by a five-membered aromatic ring containing two nitrogen atoms, contributing to their unique chemical reactivity and interaction with biological systems.
The synthesis of DS28120313 involves several key steps that typically include:
Technical details regarding specific reagents, solvents, and reaction conditions are critical in ensuring high yields and purity of the final product.
The molecular structure of DS28120313 can be represented as follows:
The molecular formula for DS28120313 is typically represented as C₁₄H₁₃N₃O or similar variations depending on the substituents. Detailed data regarding bond lengths, angles, and stereochemistry can be obtained through techniques such as X-ray crystallography or NMR spectroscopy.
DS28120313 undergoes several chemical reactions that can be categorized as follows:
Technical details regarding reaction conditions such as temperature, pressure, and catalysts used in these processes are essential for reproducibility and understanding reactivity.
The mechanism of action for DS28120313 is hypothesized based on its structural features and interactions with biological targets. It is believed to exert its effects through:
Data supporting these mechanisms can be derived from in vitro studies and animal models assessing pharmacodynamics and pharmacokinetics.
Relevant data regarding these properties can be obtained from experimental studies focusing on characterization techniques such as thermal analysis or solubility tests.
DS28120313 holds promise for various scientific uses:
DS28120313 (methyl N-[6-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)-1H-indazol-4-yl]carbamate) belongs to the 4,6-disubstituted indazole class of small molecules. Its core structure features a 1H-indazole scaffold substituted at the 4- and 6-positions with distinct pharmacophoric groups:
The molecular formula is C₁₆H₁₇N₅O₂ (molecular weight: 311.34 g/mol), with an optimized spatial configuration that enables target engagement. Structure-activity relationship (SAR) studies revealed that:
Table 1: Structural Features of DS28120313
Structural Element | Substituent/Position | Functional Role |
---|---|---|
Indazole core | 1H-tautomer | Pharmacophore scaffold |
C4 substitution | Methyl carbamate | Hydrogen bond donor/acceptor |
C6 substitution | 3-Cyclopropyl-5-methylpyrazole | Hydrophobic interaction domain |
Pyrazole ring | 1H-configuration | Planarity and target fit |
This configuration yielded an IC₅₀ of 0.093 μM against hepcidin production in cellular assays, establishing it as a lead candidate among indazole derivatives [1] [9].
DS28120313 demonstrates balanced physicochemical properties conducive to oral bioavailability:
Table 2: Physicochemical Profile of DS28120313
Property | Value | Method/Notes |
---|---|---|
Molecular weight | 311.34 g/mol | Exact mass: 311.138 |
Heavy atom count | 23 | Impacts crystal density |
Rotatable bonds | 4 | Conformational flexibility |
Hydrogen bond donors | 3 | Indazole NH ×2, carbamate NH |
Hydrogen bond acceptors | 4 | N/O atoms |
LogP | 2.0 | Predictive of tissue uptake |
Aqueous solubility | <1 mg/mL (pH 7.4) | Enhanced via formulation |
Stability | 3 years (-20°C, powder) | Degrades in aqueous solutions |
The compound’s structure-property relationship reveals a "beyond Rule of 5" profile typical of kinase inhibitors, with molecular weight >500 Da and moderate polarity [1] [10].
DS28120313 is an orally active inhibitor of hepcidin (HAMP) synthesis, targeting the inflammatory signaling cascades that upregulate this iron-regulatory hormone. Key mechanistic insights include:
Hepcidin’s Physiological Role
Hepcidin, a 25-amino-acid peptide hormone predominantly synthesized in hepatocytes, regulates systemic iron homeostasis by:
Inflammatory Hepcidin Induction Pathway
DS28120313 specifically inhibits interleukin-6 (IL-6)-driven hepcidin expression via:
In vivo validation comes from a C57BL/6 mouse model of acute inflammation:
Table 3: Key Findings on Hepcidin Modulation by DS28120313
Study Model | Intervention | Key Outcome |
---|---|---|
IL-6-induced inflammation (mice) | 30 mg/kg oral DS28120313 → IL-6 | ↓ Hepcidin synthesis by >50% |
HepG2 cells | IL-6 + DS28120313 (0.1 μM) | ↓ STAT3 phosphorylation; ↓ HAMP mRNA |
BMP/SMAD reporter assay | DS28120313 (IC₅₀ = 0.093 μM) | Partial BMP pathway inhibition |
The compound’s multi-pathway inhibition offers advantages over monoclonal antibodies targeting single cytokines (e.g., IL-6). Its small molecule nature allows intracellular disruption of kinase-dependent hepcidin induction, positioning it as a candidate for anemia of inflammation where hepcidin excess restricts iron availability for erythropoiesis [6] [9].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9